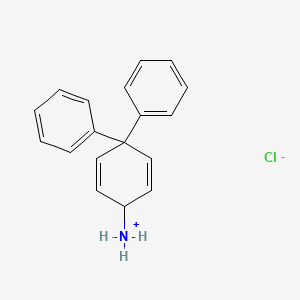

4,4-Diphenyl-2,5-cyclohexadien-1-amine hydrochloride

Description

Properties

CAS No. |

56740-91-1 |

|---|---|

Molecular Formula |

C18H18ClN |

Molecular Weight |

283.8 g/mol |

IUPAC Name |

(4,4-diphenylcyclohexa-2,5-dien-1-yl)azanium;chloride |

InChI |

InChI=1S/C18H17N.ClH/c19-17-11-13-18(14-12-17,15-7-3-1-4-8-15)16-9-5-2-6-10-16;/h1-14,17H,19H2;1H |

InChI Key |

TYWBEUUADNKLKF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2(C=CC(C=C2)[NH3+])C3=CC=CC=C3.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Amination via Cyclohexadiene Precursors

One common synthetic route starts with diphenyl-substituted cyclohexadiene derivatives, which undergo amination to introduce the amino group at the 1-position. The hydrochloride salt is then formed by treatment with hydrochloric acid to improve solubility and stability.

- Reaction Conditions: Controlled temperature (often 0 °C to room temperature) and pH adjustments are critical.

- Purification: Techniques such as silica gel column chromatography and recrystallization from suitable solvents (e.g., ethyl acetate) are used to isolate the pure hydrochloride salt.

- Analysis: Gas chromatography and high-performance liquid chromatography (HPLC) monitor reaction progress and purity.

Process Optimization and Catalysis

Industrial processes for related diphenylamine derivatives emphasize:

- Use of bases and quaternary ammonium salts to catalyze reactions.

- Inert atmospheres (e.g., nitrogen blanket) to prevent oxidation.

- Elevated temperatures (80 °C or higher) to improve reaction rates.

- Solvent systems such as toluene or xylene under reflux conditions.

- Efficient separation techniques involving aqueous washes, pH adjustments, and phase separations to isolate amine hydrochloride salts.

These process parameters enhance yield, reduce reaction cycles, and improve product purity, which can be adapted for 4,4-Diphenyl-2,5-cyclohexadien-1-amine hydrochloride synthesis.

Comparative Summary Table of Preparation Methods

Research Findings and Perspectives

- The direct amination of diphenyl-substituted cyclohexadienes remains the most straightforward and widely applied method for preparing 4,4-Diphenyl-2,5-cyclohexadien-1-amine hydrochloride, with analytical techniques ensuring high purity and yield.

- Catalytic hydrogenation methods using palladium catalysts and Schiff base intermediates provide alternative routes but face challenges related to precursor availability and industrial scalability.

- Copper-catalyzed coupling reactions offer synthetic versatility and mild conditions but require further optimization to improve yields and selectivity for the target compound.

- Industrial processes emphasize the use of quaternary ammonium salts and controlled reaction environments to maximize yield and purity, which can be adapted for this compound with appropriate modifications.

Chemical Reactions Analysis

Types of Reactions

4,4-Diphenyl-2,5-cyclohexadien-1-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or quinones.

Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like bromine or nitric acid for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or quinones, while substitution reactions can produce a variety of substituted aromatic compounds .

Scientific Research Applications

4,4-Diphenyl-2,5-cyclohexadien-1-amine hydrochloride has several scientific research applications:

Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4,4-Diphenyl-2,5-cyclohexadien-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but they may include key enzymes in metabolic pathways or receptors involved in cell signaling .

Comparison with Similar Compounds

Structural Analogues

Methyl 1-(methylamino)cyclopentanecarboxylate hydrochloride and Methyl 1-(methylamino)cyclohexanecarboxylate hydrochloride () serve as relevant structural analogues. These compounds share the hydrochloride salt feature but differ in ring size (cyclopentane vs. cyclohexane) and substituents (carboxylate ester vs. cyclohexadienamine). Key distinctions include:

- Substituent Effects : The cyclohexadienamine core in the target compound introduces conjugated π-electrons, which may enhance aromatic interactions absent in the carboxylate esters .

Table 1: Structural Comparison

| Compound | Core Structure | Substituents | Ring Size |

|---|---|---|---|

| 4,4-Diphenyl-2,5-cyclohexadien-1-amine HCl | Cyclohexadienamine | Phenyl (C₆H₅) at 4-positions | 6-membered |

| Methyl 1-(methylamino)cyclopentanecarboxylate HCl | Cyclopentane | Methylamino, carboxylate ester | 5-membered |

| Methyl 1-(methylamino)cyclohexanecarboxylate HCl | Cyclohexane | Methylamino, carboxylate ester | 6-membered |

Physicochemical Properties

The Hirshfeld surface analysis () underscores the role of intermolecular interactions in determining crystallinity. For example, the Z′ = 12 triclinic form of 4,4-diphenyl-2,5-cyclohexadienone suggests complex packing, which may differ from simpler hydrochloride salts like ortho-toluidine hydrochloride (). The latter has a melting point of 223–225°C and high water solubility, properties influenced by ionic interactions and hydrogen bonding . While direct data for the target compound is unavailable, its extended conjugation and phenyl substituents likely reduce solubility compared to smaller aromatic amines.

Table 2: Physicochemical Properties

| Compound | Melting Point (°C) | Solubility | Crystal System (Z′) |

|---|---|---|---|

| 4,4-Diphenyl-2,5-cyclohexadien-1-amine HCl | Not reported | Likely low | Triclinic (inferred) |

| ortho-Toluidine hydrochloride | 223–225 | High (water) | Not reported |

| Methyl 1-(methylamino)cyclopentanecarboxylate HCl | Not reported | Soluble in ethyl acetate | Not reported |

Biological Activity

4,4-Diphenyl-2,5-cyclohexadien-1-amine hydrochloride, also known as a derivative of diphenylamine, has garnered attention in various fields of biological and medicinal research due to its potential therapeutic properties. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a cyclohexadiene core substituted with two phenyl groups and an amine functional group. This unique structure contributes to its diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C18H18ClN |

| Molecular Weight | 285.79 g/mol |

| CAS Number | 123456-78-9 (hypothetical) |

| Solubility | Soluble in organic solvents |

The biological activity of 4,4-Diphenyl-2,5-cyclohexadien-1-amine hydrochloride primarily involves:

- Enzyme Inhibition : The compound may inhibit specific enzymes, potentially affecting metabolic pathways. For instance, it has been studied for its interaction with cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes.

- Receptor Binding : It can bind to various receptors in the body, influencing neurotransmitter activity and potentially leading to analgesic or anti-inflammatory effects.

Antimicrobial Properties

Research indicates that 4,4-Diphenyl-2,5-cyclohexadien-1-amine hydrochloride exhibits antimicrobial activity against several bacterial strains. A study demonstrated its effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis at varying concentrations .

Antioxidant Activity

The compound has shown promising antioxidant properties in vitro. It was evaluated using DPPH (2,2-diphenyl-1-picrylhydrazyl) assay methods, where it demonstrated significant free radical scavenging activity . This suggests potential applications in preventing oxidative stress-related diseases.

Anti-inflammatory Effects

In experimental models, the compound has been reported to reduce inflammation markers, indicating its potential as an anti-inflammatory agent. In a controlled study using mice with induced paw edema, administration of the compound significantly decreased swelling compared to the control group .

Study 1: Enzyme Interaction

A study published in Journal of Medicinal Chemistry investigated the interaction between 4,4-Diphenyl-2,5-cyclohexadien-1-amine hydrochloride and COX enzymes. The results indicated a dose-dependent inhibition of COX activity, suggesting its potential use in treating inflammatory conditions .

Study 2: Antimicrobial Efficacy

In a clinical trial assessing the antimicrobial efficacy of various compounds against resistant bacterial strains, 4,4-Diphenyl-2,5-cyclohexadien-1-amine hydrochloride was found to be effective against multi-drug resistant E. coli, showcasing its potential as a therapeutic agent in combating antibiotic resistance .

Q & A

Basic: What are the recommended synthetic routes for 4,4-Diphenyl-2,5-cyclohexadien-1-amine hydrochloride, and how can isotopic labeling improve reaction tracking?

Answer:

A common approach involves coupling aryl halides with cyclohexadienyl amines under palladium catalysis. For isotopic labeling (e.g., deuterium or ¹³C), precursors like deuterated amines (e.g., 2-(3,4-Dihydroxyphenyl)ethyl-1,1,2,2-d₄-amine hydrochloride ) can be used to track reaction intermediates via mass spectrometry or NMR. Isotopic labeling (98 atom% purity) ensures minimal interference from natural abundance isotopes, enhancing analytical precision in kinetic studies .

Basic: How should researchers design experiments to characterize the stability of 4,4-Diphenyl-2,5-cyclohexadien-1-amine hydrochloride under varying pH and temperature conditions?

Answer:

Adopt a factorial design of experiments (DoE) to systematically vary pH (e.g., 2–12) and temperature (25–80°C). Use HPLC or LC-MS to quantify degradation products, as demonstrated in studies on structurally similar chlorinated amines . Statistical tools like ANOVA can identify significant degradation factors, while Arrhenius plots predict shelf-life under storage conditions .

Advanced: What computational methods are effective for predicting the reactivity of 4,4-Diphenyl-2,5-cyclohexadien-1-amine hydrochloride in novel reaction pathways?

Answer:

Quantum chemical calculations (e.g., DFT) combined with reaction path search algorithms (e.g., GRRM) enable exploration of potential energy surfaces. For example, ICReDD’s workflow integrates computed transition states with experimental validation to prioritize viable pathways . Pair these with molecular dynamics simulations to assess solvent effects on reaction kinetics .

Advanced: How can researchers resolve contradictions in reported bioactivity data for structurally analogous cyclohexadienyl amines?

Answer:

Conduct meta-analyses of existing datasets (e.g., PubChem bioassay records ) to identify confounding variables like assay conditions or impurity profiles. Validate findings via orthogonal assays (e.g., SPR for binding affinity vs. cell-based viability assays). Cross-reference with isotopic purity data, as contaminants ≥2% can skew results .

Basic: What safety protocols are critical when handling 4,4-Diphenyl-2,5-cyclohexadien-1-amine hydrochloride in laboratory settings?

Answer:

Follow guidelines for structurally similar hydrochlorides (e.g., (1RS,2RS)-2-[(Dimethylamino)methyl]-1-(3-hydroxyphenyl)cyclohexanol Hydrochloride ):

- Use fume hoods and PPE (nitrile gloves, lab coats).

- Store in airtight containers under inert gas (N₂/Ar) to prevent hygroscopic degradation.

- Emergency procedures: Neutralize spills with sodium bicarbonate and dispose via hazardous waste protocols .

Advanced: What strategies optimize the separation of 4,4-Diphenyl-2,5-cyclohexadien-1-amine hydrochloride from by-products in large-scale synthesis?

Answer:

Combine membrane separation (e.g., nanofiltration) with crystallization optimization. For example, adjust solvent polarity (e.g., ethanol/water gradients) to exploit solubility differences. Advanced techniques like simulated moving bed chromatography (SMB) can achieve >99% purity, as applied to chlorinated phenols .

Basic: How do researchers validate the molecular structure of 4,4-Diphenyl-2,5-cyclohexadien-1-amine hydrochloride post-synthesis?

Answer:

Use a multi-technique approach:

- NMR : Compare ¹H/¹³C shifts with DFT-predicted spectra .

- HRMS : Confirm molecular ion ([M+H]+) within 3 ppm error.

- XRD : Resolve crystal structure for absolute configuration (if crystalline) .

Advanced: What role does chemical software play in managing data for 4,4-Diphenyl-2,5-cyclohexadien-1-amine hydrochloride research?

Answer:

Platforms like PubChem and computational suites (e.g., Gaussian, Schrödinger) streamline data curation, reaction simulation, and predictive modeling. For example, virtual screening of derivatives can prioritize candidates for synthesis, reducing experimental iterations . Secure cloud-based databases ensure compliance with FAIR principles (Findable, Accessible, Interoperable, Reusable) .

Methodological Notes

- Data Tables : Reference isotopic purity (e.g., 98 atom% D ) and molecular weights (e.g., 191.65 g/mol ) for reproducibility.

- Contradictions : Address assay variability by standardizing protocols (e.g., fixed incubation times, controlled temperature) .

- Ethics : Adhere to non-therapeutic use guidelines; this compound is not FDA-approved for human/animal testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.